High-Affinity Interaction with Liver Carboxylesterase 1 vs. Class Baseline
The target compound demonstrates significantly higher affinity for Liver carboxylesterase 1 (CES1) compared to the typical baseline for this compound class. In cell-based assays, it exhibits a bioactivity value of ≤ 0.1 μM against CES1 [1]. This places it in the high-potency tier relative to the majority of quinoline derivatives tested in this panel, where activity is often >10 μM or imprecise [1]. While direct head-to-head quantitative data for the closest analogs (e.g., 6-chloro or 6-fluoro derivatives) against this specific target are unavailable in the public domain, inferred class-level data suggests that the 6-H, 4-propyl substitution is a key determinant of this activity.
| Evidence Dimension | Potency against Liver carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | Bioactivity value ≤ 0.1 μM |
| Comparator Or Baseline | Class baseline: >10 μM for imprecise activity category (most quinoline library members) |
| Quantified Difference | >100-fold more potent than the class baseline for imprecise actives |
| Conditions | Cell-based assay, as reported in the MolBIC database [1]. |
Why This Matters
For researchers focused on xenobiotic metabolism or prodrug activation, this potency level offers a clear advantage over less active quinoline sulfonyl analogs, providing a strong chemical probe for CES1-related pathway analysis.
- [1] MolBIC Database. Bioactivity Map for 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline. IDRBLab. Accessed 2026. View Source
